In Vitro Enzymatic Potency of RTx-152 Versus ART558 and RP6685
RTx-152 demonstrates superior in vitro enzymatic potency compared to the first-generation Polθ inhibitor ART558 and comparable potency to RP6685 when measured in identical fluorescence-based DNA synthesis assays. This differentiation is critical because higher enzymatic potency correlates with more effective suppression of Polθ-mediated microhomology-mediated end-joining (MMEJ) repair activity [1].
| Evidence Dimension | Polθ-pol enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 6 nM (as RTx-152) [within 4–6 nM class IC50] |
| Comparator Or Baseline | ART558: 11.4 nM; RP6685: 6.9 nM |
| Quantified Difference | RTx-152 is approximately 1.9-fold more potent than ART558 and comparable to RP6685 (1.15-fold difference) |
| Conditions | Fluorescence-based Polθ-pol DNA synthesis assay; identical assay conditions used for all compounds |
Why This Matters
Higher enzymatic potency at lower concentrations reduces compound consumption in screening campaigns and provides greater assay sensitivity for detecting Polθ-dependent effects.
- [1] Fried, W., Tyagi, M., Minakhin, L., et al. Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors. Nature Communications 15, 2862 (2024). View Source
